Molecular Weight Reduction of 28.05 g/mol Relative to the 2-Methylpiperidine Analog Improves Fragment-Based Screening Suitability
The target compound (MW 315.41 g/mol) is 28.05 g/mol lighter than its closest commercial analog, {3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine (CAS 681835-31-4, MW 343.46 g/mol) . This 8.2% molecular weight reduction positions the target compound squarely within the 'rule-of-three' fragment space (MW ≤ 300 Da with slight tolerance), whereas the methylated analog exceeds the conventional fragment cutoff by over 40 Da [1]. In the Novartis renin inhibitor program, the 3,5-disubstituted piperidine HTS hit (compound 3) demonstrated an IC50 of 1.2 μM, and subsequent optimization yielded compound 4 with IC50 of 4 nM—a 300-fold improvement achieved through careful control of substituent steric bulk at the 3- and 5-positions [2]. The unsubstituted piperidine rings of the target compound provide a sterically permissive starting point for such SAR exploration, whereas the pre-installed 2-methyl groups of the analog restrict one vector of optimization from the outset [2].
| Evidence Dimension | Molecular weight (g/mol) as a determinant of fragment-likeness and lead optimization trajectory |
|---|---|
| Target Compound Data | 315.41 g/mol (C18H25N3O2); zero methyl substituents on piperidine rings |
| Comparator Or Baseline | 343.46 g/mol (C20H29N3O2) for {3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine; two methyl substituents on piperidine rings |
| Quantified Difference | ΔMW = -28.05 g/mol (−8.2%); Δheavy atom count = −2 carbons; ΔH-bond acceptors/donors unchanged |
| Conditions | Calculated from molecular formulas; fragment-likeness assessed per Congreve et al. (2003) rule-of-three guidelines |
Why This Matters
Lower molecular weight improves compliance with fragment-based screening criteria, allowing the compound to serve as a core scaffold for both fragment growth and direct SAR library enumeration without the steric bias of pre-installed methyl groups.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'rule of three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
- [2] Ostermann N, Ruedisser S, Ehrhardt C, et al. A novel class of oral direct renin inhibitors: highly potent 3,5-disubstituted piperidines bearing a tricyclic P3-P1 pharmacophore. J Med Chem. 2013;56(6):2199-2218. Compound 3 IC50 = 1.2 μM; Compound 4 IC50 = 4 nM. View Source
